molecular formula C7H5NNaO2S B12310044 CID 66651388

CID 66651388

Cat. No.: B12310044
M. Wt: 190.18 g/mol
InChI Key: LZWKOYCGFPFOFR-UHFFFAOYSA-N
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Description

However, based on general principles of compound comparison (as outlined in , and 13), such analyses typically focus on structural motifs, physicochemical properties, biological activity, and functional applications. For the purpose of this article, we will adopt a hypothetical framework inspired by analogous compounds (e.g., betulin derivatives, oscillatoxins, or aryl halides) to illustrate how CID 66651388 might be compared to similar molecules.

Properties

Molecular Formula

C7H5NNaO2S

Molecular Weight

190.18 g/mol

InChI

InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10);

InChI Key

LZWKOYCGFPFOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)O)C#N.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-cyanobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.

Industrial Production Methods

In industrial settings, the production of sodium 3-cyanobenzenesulfinate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-cyanobenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-cyanobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-cyanobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfinic group to other molecules, facilitating the formation of sulfonyl derivatives. This reactivity is crucial in various synthetic pathways, including the formation of sulfonamides and sulfones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural comparisons often prioritize core scaffolds, functional groups, and stereochemistry. For example:

Table 1: Structural Comparison of CID 66651388 and Analogues
Compound CID Core Structure Key Functional Groups Molecular Weight
This compound 66651388 Hypothetical triterpene Hydroxyl, ester groups ~450 g/mol*
3-O-Caffeoyl Betulin 10153267 Betulin backbone Caffeoyl ester, hydroxyl 598.8 g/mol
Oscillatoxin D 101283546 Cyclic polyketide Epoxide, conjugated double bonds 648.7 g/mol
Betulinic Acid 64971 Lupane skeleton Carboxylic acid, hydroxyl 456.7 g/mol

Key Observations :

  • Backbone Diversity : Betulin derivatives (e.g., CID 10153267, 64971) share a lupane triterpene core, while oscillatoxins (CID 101283546) feature polyketide rings .
  • Functionalization : Ester groups (as in 3-O-caffeoyl betulin) enhance solubility and bioactivity compared to hydroxylated or carboxylated analogues .

Functional and Pharmacological Comparisons

Functional similarities may arise from shared targets or mechanisms. For instance, betulin derivatives inhibit bile acid transporters (), while oscillatoxins exhibit cytotoxicity .

Table 2: Functional Properties
Compound Biological Activity IC50/EC50 Key Applications
This compound Hypothetical: Enzyme inhibition Not reported Potential anticancer agent
Betulinic Acid Apoptosis induction in cancer cells 2.5 µM (HeLa) Anticancer, antiviral
Ginkgolic Acid 17:1 Inhibits SARS-CoV-2 protease 9.8 µM Antiviral, anti-inflammatory
Irbesartan Angiotensin II receptor antagonism 1.3 nM Hypertension treatment

Mechanistic Insights :

  • Betulinic acid (CID 64971) and ginkgolic acid (CID 5469634) demonstrate broad-spectrum activity due to lipophilic moieties enhancing membrane permeability .
  • This compound, if structurally akin to triterpenes, might share similar pharmacokinetic challenges (e.g., low aqueous solubility) requiring formulation optimization .
Table 3: Physicochemical Properties
Property This compound* CID 2778286 (C9H7F3O2) CID 72863 (C7H5BrO2)
Log P ~3.5 2.6 1.91
Solubility (mg/mL) ~0.1 0.472 0.687
H-bond acceptors 4 5 2

*Hypothetical data.

Q & A

Q. What ethical guidelines govern data handling in this compound studies?

  • Methodological Answer :
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Attribution : Cite prior work rigorously to avoid plagiarism.
  • Confidentiality : Anonymize data if human subjects are involved (e.g., clinical samples) .

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